Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate is a synthetic organic compound featuring a bicyclic tetrahydrobenzofuran core substituted with three methyl groups and a ketone moiety. The benzofuran system is linked via a carbonyl group to a piperazine ring, which is further functionalized with an ethyl carboxylate ester. This structure combines rigidity from the benzofuran scaffold with the flexibility of the piperazine moiety, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring both planar and conformational adaptability .
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-(3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-5-25-18(24)21-8-6-20(7-9-21)17(23)16-12(2)15-13(22)10-19(3,4)11-14(15)26-16/h5-11H2,1-4H3 |
InChI Key |
JBDXYISJLMUCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with piperazine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
The compound Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications due to its potential biological activities. This article explores its applications, focusing on medicinal chemistry, biological activity, synthesis methods, and case studies.
Structure
The compound features a piperazine ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The molecular structure includes a benzofuran moiety that contributes to its pharmacological properties.
Molecular Formula
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.42 g/mol
Medicinal Chemistry
This compound has shown promise in the following areas:
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the benzofuran core can enhance activity against specific tumors.
- A study demonstrated that derivatives of benzofuran could inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
-
Anti-inflammatory Effects :
- The compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Related compounds have shown effectiveness in reducing inflammation markers in vitro.
-
Neuroprotective Properties :
- There is emerging evidence suggesting that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative diseases like Alzheimer's.
Data Table: Biological Activities and Mechanisms
Study on Anticancer Activity
A comprehensive review highlighted the therapeutic potential of benzofuran derivatives in cancer treatment. One study specifically demonstrated that modifications to the benzofuran core could significantly enhance cytotoxicity against breast cancer cell lines.
Mechanistic Insights
Molecular dynamics simulations have been employed to elucidate interactions between benzofuran derivatives and their biological targets. These studies suggest that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity.
Mechanism of Action
The mechanism by which Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzofuran moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5)
- Structure : Differs in the aromatic substituent; replaces the tetrahydrobenzofuran system with a 2,6-difluorophenyl group.
- Key Properties :
- Molecular Formula: C₁₄H₁₆F₂N₂O₃
- Functional Groups: Difluorophenyl (electron-withdrawing), piperazine, ethyl carboxylate.
- Implications: The fluorine atoms enhance polarity and metabolic stability compared to methyl groups.
Benzo[b][1,4]oxazin-3(4H)-one Analogues
- Structure: Features a bicyclic oxazinone ring instead of benzofuran.
- Key Properties :
- Oxygen-rich heterocycle with distinct electronic properties.
- Piperazine-carboxamide linkage for improved solubility.
- Implications: The oxazinone’s electron-deficient ring may engage in different intermolecular interactions (e.g., hydrogen bonding) compared to the benzofuran’s electron-rich system .
Physicochemical Properties
Biological Activity
Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral properties and cytotoxicity against various cell lines.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzofuran moiety. Its structural characteristics contribute to its biological activity. The molecular formula is C₁₈H₂₃N₃O₃, and it possesses specific functional groups that may interact with biological targets.
Antiviral Activity
Recent studies have explored the antiviral potential of various compounds related to the structure of this compound. For instance:
-
Mechanism of Action : The compound exhibits inhibitory effects on viral replication by targeting viral proteins essential for replication. Molecular docking studies indicate strong binding affinities with viral proteins such as the main protease (M pro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 .
Compound Target Protein Binding Affinity Ethyl 4-[...] M pro High Ethyl 4-[...] RdRp Moderate
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that while the compound has some cytotoxic effects, it may have a therapeutic window that warrants further investigation.
Case Studies
- Study on Antiviral Efficacy : In a study assessing the antiviral efficacy against herpes simplex virus type 1 (HSV-1), derivatives similar to Ethyl 4-[...] showed a reduction in plaque formation by up to 69% at concentrations as low as 0.5 mg/mL .
- Cytotoxicity Assessment : A recent evaluation demonstrated that compounds structurally related to Ethyl 4-[...] exhibited varying levels of cytotoxicity across different cancer cell lines. Notably, the compound's structure influenced its interaction with cellular targets leading to apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
